molecular formula C6H5BrINO2 B1532119 2-Bromo-5-iodo-3-methoxypyridin-4-ol CAS No. 1246088-55-0

2-Bromo-5-iodo-3-methoxypyridin-4-ol

Cat. No. B1532119
CAS RN: 1246088-55-0
M. Wt: 329.92 g/mol
InChI Key: GNJNQRZEUIQCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-iodo-3-methoxypyridin-4-ol is a halogenated heterocycle . It has the molecular formula C6H5BrINO2 and a molecular weight of 329.92 . This compound is typically available in solid form .


Physical And Chemical Properties Analysis

2-Bromo-5-iodo-3-methoxypyridin-4-ol is a solid . It has a molecular weight of 329.92 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Halogenated Heterocycles

2-Bromo-5-iodo-3-methoxypyridin-4-ol: is a valuable precursor in the synthesis of halogenated heterocycles . These structures are significant due to their presence in various bioactive molecules and pharmaceuticals. The compound’s halogen atoms can undergo further functionalization, allowing for the creation of complex heterocyclic frameworks.

Building Blocks in Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules . Its reactive sites enable it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds in medicinal chemistry.

Catalysis

The compound may find applications in catalysis, especially in transformations requiring halogen participation . Its structure could be involved in catalytic cycles, facilitating reactions like protodeboronation of pinacol boronic esters, which is a key step in various synthetic pathways.

Drug Development

Given its structural features, 2-Bromo-5-iodo-3-methoxypyridin-4-ol could be utilized in the development of new drugs. The pyridine ring is a common motif in drug design, and the presence of halogens allows for diverse chemical modifications, enhancing the compound’s potential as a pharmacophore.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2-Bromo-5-iodo-3-methoxypyridin-4-ol has a hazard classification of Acute Tox. 4 Oral . The signal word is “Warning” and it has the hazard statement H302 . It is also classified as a combustible solid .

properties

IUPAC Name

2-bromo-5-iodo-3-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO2/c1-11-5-4(10)3(8)2-9-6(5)7/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJNQRZEUIQCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=C(C1=O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289594
Record name 2-Bromo-5-iodo-3-methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246088-55-0
Record name 2-Bromo-5-iodo-3-methoxy-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-iodo-3-methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-iodo-3-methoxypyridin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-iodo-3-methoxypyridin-4-ol
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-iodo-3-methoxypyridin-4-ol
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-iodo-3-methoxypyridin-4-ol
Reactant of Route 5
2-Bromo-5-iodo-3-methoxypyridin-4-ol
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-iodo-3-methoxypyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.